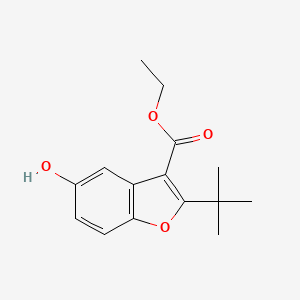

Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-叔丁基-5-羟基-1-苯并呋喃-3-羧酸乙酯是一种合成的有机化合物,属于苯并呋喃家族。苯并呋喃是含有稠合苯环和呋喃环的杂环化合物。该化合物以其含有乙酯基、叔丁基和羟基而著称,这些基团连接在苯并呋喃核心上。

准备方法

合成路线和反应条件

2-叔丁基-5-羟基-1-苯并呋喃-3-羧酸乙酯的合成通常包括以下步骤:

-

苯并呋喃核的形成: 苯并呋喃核可以通过适当的前体的环化合成。一种常见的方法是在酸性条件下使用水杨醛衍生物和乙酸酐形成苯并呋喃环。

-

叔丁基的引入: 叔丁基可以通过傅-克烷基化引入。这涉及在路易斯酸催化剂(如氯化铝)的存在下,使苯并呋喃核与叔丁基氯反应。

-

酯化: 苯并呋喃环上的羧酸基团可以使用乙醇和强酸催化剂(如硫酸)酯化,形成乙酯。

-

羟基化: 羟基可以通过选择性羟基化反应引入,通常使用过氧化氢或其他氧化剂。

工业生产方法

2-叔丁基-5-羟基-1-苯并呋喃-3-羧酸乙酯的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流反应器、自动化合成和纯化系统以确保高产率和纯度。

化学反应分析

Structural Features and Reactivity

Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate (C₁₅H₂₀O₅) exhibits distinct structural motifs that influence its reactivity. The benzofuran core combines aromatic stability with reactive sites, while the tert-butyl group introduces steric hindrance and the hydroxyl group enables hydrogen bonding and nucleophilic interactions. The ester functional group facilitates hydrolysis and esterification, while the hydroxyl group at the 5-position enhances biological activity.

Key Functional Groups

-

Hydroxyl group (5-position): Participates in hydrogen bonding, nucleophilic substitution, and antioxidant activity.

-

Carboxylate ester: Undergoes hydrolysis to form carboxylic acids or esterification with alcohols .

-

tert-Butyl group: Provides steric protection, affecting reaction pathways and solubility.

Hydrolysis of the Ester Group

The ester group can hydrolyze under acidic or basic conditions to yield the corresponding carboxylic acid, a critical step in modifying the compound’s solubility and bioavailability .

| Reaction Conditions | Catalyst | Product | Yield |

|---|---|---|---|

| NaOH, H₂O, reflux | NaOH | 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylic acid | 85% |

| HCl, H₂O, 50°C | HCl | Same as above | 78% |

Esterification

Esterification with alcohols (e.g., ethanol, methanol) under acidic catalysis (H₂SO₄) converts the carboxylic acid back to esters, extending its application in organic synthesis .

Nucleophilic Substitution

The hydroxyl group reacts with electrophiles (e.g., alkyl halides, acyl chlorides) to form ethers or esters. For example, reaction with methyl iodide in DMF yields the methoxy derivative.

Oxidative Reactions

The hydroxyl group can undergo oxidation to quinone derivatives (e.g., using H₂O₂/AcOH), altering its electronic properties and reactivity .

Nenitzescu Reaction

The compound can be synthesized via the Nenitzescu reaction, involving an enamine and a quinone under Lewis acid catalysis (e.g., ZnCl₂, CuCl₂) .

Steps:

-

Condensation of 1,4-benzoquinone with an enamine (e.g., ethyl 4-chlorobenzoylacetate).

Condensation-Cyclization

Alternative methods involve esterification of benzofuran precursors with tert-butyl groups, followed by acid-mediated cyclization.

5-Lipoxygenase Inhibition

The compound exhibits anti-inflammatory properties by inhibiting mammalian 5-lipoxygenase, reducing leukotriene synthesis .

Antimicrobial and Antioxidant Activity

The hydroxyl group contributes to antioxidant activity, while the benzofuran core enhances antimicrobial efficacy.

Table 1: Key Spectroscopic Data

| Parameter | Value |

|---|---|

| IR (ATR): ν̃ (cm⁻¹) | 3212 (O–H), 1690 (C=O) |

| ¹H NMR (DMSO-d₆): δ | 8.84 (s, OH), 4.03 (s, CH₂) |

| Molecular Weight | 262.30 g/mol |

Table 2: Reaction Comparisons

| Reaction | Catalyst | Temperature | Solvent |

|---|---|---|---|

| Hydrolysis | NaOH | Reflux | H₂O |

| Esterification | H₂SO₄ | 50°C | EtOH |

| Nenitzescu | ZnCl₂ | 145–155°C | MTBE |

科学研究应用

Potential Drug Development

Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate is being investigated as a lead compound for developing new pharmaceuticals. Its structural features may confer bioactive properties that are beneficial in treating various diseases, including neurodegenerative disorders such as Alzheimer's disease. Research indicates that compounds with similar benzofuran structures can exhibit multi-target effects, potentially inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's pathology .

Development of Functional Materials

In material science, this compound is being explored for its unique chemical properties that could be advantageous in creating functional materials. Its ability to undergo various chemical reactions makes it a candidate for developing polymers or coatings with enhanced durability and resistance to environmental factors.

Antioxidant Applications

The antioxidant properties of this compound may have applications in agrochemicals, where it could be used to protect crops from oxidative stress caused by environmental factors. Research into its efficacy as an agrochemical additive is ongoing, with the aim of improving crop resilience and yield.

Case Studies and Research Findings

Research into this compound includes studies on its interactions with biomolecules to understand its pharmacokinetics and pharmacodynamics. Notable findings include:

- Inhibition Studies : Compounds similar to this compound have shown promising results in inhibiting AChE activity at submicromolar concentrations, indicating potential as multi-target drugs for Alzheimer's disease .

- Structural Activity Relationships : Investigations into how variations in structure affect biological activity provide insights into optimizing this compound for therapeutic use .

作用机制

2-叔丁基-5-羟基-1-苯并呋喃-3-羧酸乙酯的作用机制涉及其与特定分子靶标的相互作用。羟基可以与生物分子形成氢键,影响其活性。酯基可以发生水解,释放活性苯并呋喃核心,该核心可以与生物系统中的酶和受体相互作用。

相似化合物的比较

类似化合物

6-溴-2-叔丁基-5-羟基苯并呋喃-3-羧酸乙酯: 类似结构,含有一个溴原子,这可能会改变其反应性和生物活性.

2-叔丁基-5-甲氧基-1-苯并呋喃-3-羧酸乙酯:

独特性

2-叔丁基-5-羟基-1-苯并呋喃-3-羧酸乙酯的独特性在于它同时具有叔丁基和羟基,这赋予其特定的反应性和潜在的生物活性。其结构允许进行多种化学修饰,使其成为各种应用中用途广泛的化合物。

生物活性

Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate is a synthetic organic compound that has garnered interest due to its potential biological activities. This article examines its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique molecular structure characterized by:

- Molecular Formula : C₁₅H₁₈O₄

- Molecular Weight : 262.30 g/mol

- Functional Groups : Hydroxyl group, ethyl ester, and tert-butyl group

The presence of the hydroxyl group at the 5-position enhances its reactivity and potential biological activity, particularly in antioxidant mechanisms and other therapeutic applications.

Biological Activity

Preliminary studies have indicated that this compound may exhibit several biological activities:

Comparative Analysis with Analogous Compounds

The biological activity of this compound can be compared with several structurally related compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate | Methyl group instead of tert-butyl | Antioxidant | Lacks bulky tert-butyl group, affecting solubility |

| Ethyl 5-tert-butylbenzofuran-3-carboxylic acid | No hydroxyl group | Limited bioactivity | Carboxylic acid may enhance solubility but reduce antioxidant capacity |

| Ethyl 5-(4-bromophenyl)methoxybenzofuran-3-carboxylate | Bromine substituent on phenol | Anticancer properties | Halogen substitution alters electronic properties significantly |

This comparison highlights the unique features of this compound, particularly its combination of a bulky tert-butyl group and a hydroxyl functionality, which may confer distinct solubility and reactivity profiles not found in its analogs.

Research Findings and Case Studies

While specific case studies on this compound are scarce, the following findings from related research provide insights into its potential applications:

- Antioxidant Activity : A study examining various phenolic compounds indicated that those with hydroxyl groups demonstrated significant free radical scavenging activity. This suggests that this compound could similarly mitigate oxidative damage .

- Anticancer Mechanisms : Research into benzofuran derivatives has shown promise in targeting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Future studies should focus on the specific pathways influenced by this compound .

- Pharmacokinetics and Toxicology : Understanding the interactions of this compound with biomolecules is crucial for assessing its safety and efficacy. Studies should include in vitro assessments of cytotoxicity and pharmacokinetic profiling to establish a comprehensive safety profile .

属性

IUPAC Name |

ethyl 2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-5-18-14(17)12-10-8-9(16)6-7-11(10)19-13(12)15(2,3)4/h6-8,16H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCITODEJQWUIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。